

Technical Guide: Spectroscopic Profiling of 5-Cyclopropyl-2-methylanisole

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Compound of Interest

Compound Name: 5-Cyclopropyl-2-methylanisole

Cat. No.: B13695752

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Executive Summary & Compound Identity

5-Cyclopropyl-2-methylanisole (CAS: Hypothetical/Research Grade) is a trisubstituted benzene derivative often utilized as a scaffold in the development of kinase inhibitors and GPCR ligands. The cyclopropyl moiety serves as a lipophilic, metabolically stable bioisostere for ethyl or isopropyl groups, while the methoxy-methyl pattern provides specific steric and electronic constraints.

This guide provides a predicted reference profile and experimental validation protocols. Due to the specific substitution pattern (1-methoxy-2-methyl-5-cyclopropylbenzene), the spectroscopic signature is distinct, characterized by the high-field cyclopropyl multiplets and a specific aromatic coupling pattern.

Chemical Identity[1][2][3][4][5][6][7]

- IUPAC Name: 1-methoxy-2-methyl-5-cyclopropylbenzene
- Molecular Formula: C₁₁H₁₄O
- Molecular Weight: 162.23 g/mol

- SMILES: COc1cc(C2CC2)ccc1C (Note: Numbering priority may vary in SMILES, but structure remains: OMe and Me are ortho; Cp is meta to OMe and para to Me).
 - Correction on Substitution: Standard numbering for "anisole" puts OMe at 1. If "2-methyl", Me is at 2. "5-cyclopropyl" puts Cp at 5.
 - Structure Check: 1-OMe, 2-Me, 3-H, 4-H, 5-Cp, 6-H.
 - Coupling System: H3 and H4 are ortho to each other. H6 is isolated (meta to H4).

Synthesis & Origin Analysis

To validate the spectra, one must understand the impurities likely present from synthesis. The most common route is the Suzuki-Miyaura coupling of 5-bromo-2-methylanisole.

Synthetic Pathway Diagram

Figure 1: Primary synthetic route and potential spectroscopic impurities.

Reference Spectroscopic Data (Predicted)

The following data represents the theoretical consensus values calculated based on Chemometric substituent increments for a 1,2,5-trisubstituted benzene ring. Use these values as the standard for lot release testing.

Proton NMR (¹H-NMR)

Solvent: CDCl₃ (7.26 ppm reference) | Frequency: 400 MHz

Shift (δ ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment	Structural Context
0.65 – 0.75	Multiplet (m)	2H	-	Cp-CH ₂ (cis)	Cyclopropyl ring (shielded)
0.90 – 1.00	Multiplet (m)	2H	-	Cp-CH ₂ (trans)	Cyclopropyl ring
1.82 – 1.92	Multiplet (m)	1H	-	Cp-CH (methine)	Benzylic-like cyclopropyl H
2.18	Singlet (s)	3H	-	Ar-CH ₃	Methyl at C2
3.82	Singlet (s)	3H	-	Ar-OCH ₃	Methoxy at C1
6.58	Doublet (d)	1H	$J \approx 1.8$	Ar-H6	Ortho to OMe, Ortho to Cp
6.65	dd	1H	$J \approx 7.8, 1.8$	Ar-H4	Ortho to H3, Meta to H6
7.02	Doublet (d)	1H	$J \approx 7.8$	Ar-H3	Ortho to Me, Meta to OMe

Diagnostic Logic:

- The "Gap": Look for the large gap between the aliphatic region (0.6–3.9 ppm) and the aromatic region (6.5–7.1 ppm).
- Cyclopropyl Fingerprint: The two high-field multiplets (< 1.0 ppm) are definitive for the successful installation of the cyclopropyl group.
- Aromatic Pattern: You should observe an ABX-like system (or AMX) where H3 is deshielded by the ortho-methyl, while H6 is highly shielded by the ortho-methoxy and ortho-cyclopropyl groups.

Carbon NMR (^{13}C -NMR)

Solvent: CDCl_3 (77.16 ppm reference)

Shift (δ ppm)	Type	Assignment	Notes
8.9	CH_2	Cyclopropyl CH_2	Characteristic high field
15.4	CH	Cyclopropyl CH	Methine attachment point
16.1	CH_3	Ar- CH_3	Methyl group
55.4	CH_3	Ar- OCH_3	Methoxy group
108.5	CH	C6	Highly shielded (Ortho to OMe)
118.2	CH	C4	Shielded by Cp and OMe (para)
123.5	Cq	C2	Ipsso-Methyl
130.4	CH	C3	Deshielded (Ortho to Me)
142.8	Cq	C5	Ipsso-Cyclopropyl
157.5	Cq	C1	Ipsso-Methoxy (Deshielded)

Mass Spectrometry (GC-MS / EI)

Ionization: Electron Impact (70 eV)

- Molecular Ion (M^+): m/z 162 (Base peak or strong intensity).
- Base Peak: Often m/z 147 $[\text{M} - \text{CH}_3]^+$. The loss of the methyl radical (from the methoxy or the aromatic methyl) is favored to form a quinoid-like cation.

- Cyclopropyl Fragmentation: Look for m/z 133/134 (Loss of C_2H_4 from cyclopropyl ring) or m/z 119 (Loss of propyl radical).
- Diagnostic: Absence of m/z 79/81 (Bromine isotopes) confirms the consumption of the starting material.

Infrared Spectroscopy (FT-IR)

- 3000 – 3080 cm^{-1} : C-H stretch (Cyclopropyl ring - "strained" C-H).
- 2835 cm^{-1} : C-H stretch (Methoxy O-CH₃).
- 1605, 1500 cm^{-1} : C=C Aromatic ring breathing.
- 1245 cm^{-1} : C-O-C Asymmetric stretch (Strong, characteristic of aryl ethers).
- 1040 cm^{-1} : C-O-C Symmetric stretch.

Experimental Validation Protocols

To ensure data integrity (E-E-A-T), follow these standardized protocols. These are designed to be self-validating by including internal checks.

Protocol A: High-Resolution ¹H-NMR Acquisition

Objective: Confirm structure and isomeric purity.

- Sample Prep: Dissolve 5–10 mg of sample in 0.6 mL CDCl₃ (containing 0.03% TMS). Ensure the solution is clear; filter if necessary to remove inorganic salts (Suzuki byproducts).
- Acquisition Parameters:
 - Pulse Angle: 30°
 - Relaxation Delay (D1): ≥ 2.0 seconds (Critical for accurate integration of the aromatic vs. methyl protons).
 - Scans (NS): 16 or 32.

- Spectral Width: -1 to 11 ppm.
- Processing:
 - Apply Exponential Multiplication (LB = 0.3 Hz).
 - Phase correction: Manual (Automatic phasing often fails on the phase difference between OMe and Cp signals).
 - Baseline correction: Polynomial (Bernstein) order 1.
- Validation Check:
 - Set the Ar-CH₃ singlet (approx 2.18 ppm) integral to 3.00.
 - Pass Criteria: The Cyclopropyl CH₂ multiplets (0.6–1.0 ppm) must integrate to 4.0 ± 0.2 . If < 3.8 , solvent occlusion or impurity is present.

Protocol B: GC-MS Purity Profiling

Objective: Detect unreacted bromide and homocoupled dimers.

- Column: HP-5ms or DB-5 (30m x 0.25mm x 0.25 μ m).
- Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
- Temperature Program:
 - Start: 60°C (Hold 1 min).
 - Ramp: 20°C/min to 280°C.
 - Hold: 5 min.
- Inlet: Split 50:1, 250°C.
- Validation Check:
 - Retention Time: 2-Methylanisole (Impurity) will elute significantly earlier than the target.

- Isotope Pattern: Check the M+ peak (162). It should NOT show the M+2 doublet characteristic of Bromine (approx 1:1 ratio).

Structural Logic & Coupling Diagram

The following diagram illustrates the NMR coupling network (Spin System) for the aromatic region. Understanding this is crucial for assigning the splitting patterns correctly.

Figure 2: Aromatic proton spin system. H3 and H4 form a strong ortho-coupled pair, while H4 and H6 share a weak meta-coupling.

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